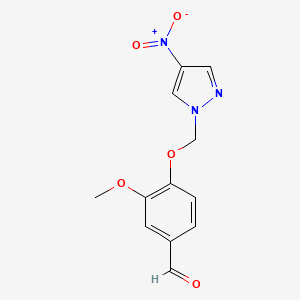

3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde

Description

3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde is an organic compound with the molecular formula C12H11N3O5 It is a derivative of benzaldehyde, featuring a methoxy group and a nitro-substituted pyrazole ring

Properties

IUPAC Name |

3-methoxy-4-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5/c1-19-12-4-9(7-16)2-3-11(12)20-8-14-6-10(5-13-14)15(17)18/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMKAZLNPHLDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCN2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate β-dicarbonyl compound under acidic conditions.

Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Aldehyde Formation: The final step involves the formation of the benzaldehyde moiety through a formylation reaction, typically using a Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzoic acid.

Reduction: 3-Methoxy-4-((4-amino-1H-pyrazol-1-yl)methoxy)benzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

3-Methoxy-4-nitrobenzaldehyde: Lacks the pyrazole ring, making it less complex.

4-Methoxy-3-nitrobenzaldehyde: Similar structure but different positioning of the methoxy and nitro groups.

3-Methoxy-4-((4-amino-1H-pyrazol-1-yl)methoxy)benzaldehyde: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde is unique due to the presence of both a nitro-substituted pyrazole ring and a methoxybenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde (CAS No. 1005634-50-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 277.23 g/mol. The compound features a methoxy group and a nitro-substituted pyrazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. Specifically, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

The compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, which is a desirable property for anticancer agents.

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies indicate that it may activate caspase pathways, leading to programmed cell death. Additionally, it appears to inhibit key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the nitro group or methoxy substituents can significantly affect potency:

Table 2: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Removal of nitro group | Decreased anticancer activity |

| Substitution with halogens | Increased potency observed |

| Alteration of methoxy position | Variable effects on selectivity |

These findings suggest that careful modification of the compound's structure could enhance its therapeutic efficacy.

Case Studies

Several studies have investigated the biological effects of similar compounds in vivo:

- Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibit significant antitumor activity in xenograft models, suggesting that the pyrazole ring is essential for efficacy .

- In Vivo Efficacy : In animal models, compounds with similar structures showed reduced tumor growth and improved survival rates when administered at optimal dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.